molecular formula C8H6N2O2 B016589 5-Nitroindole CAS No. 6146-52-7

5-Nitroindole

Cat. No. B016589
CAS RN: 6146-52-7
M. Wt: 162.15 g/mol
InChI Key: OZFPSOBLQZPIAV-UHFFFAOYSA-N
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Patent
US06380201B1

Procedure details

To a solution of 38.2 gm (145 mMol) 5-nitro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in 1.9 L ethanol and 30 mL 5N HCl were added 10.0 gm 5% palladium on carbon. The reaction mixture was hydrogenated at ambient for 18 hours with an initial hydrogen pressure of 60 p.s.i. The reaction mixture was filtered and then concentrated under reduced pressure. The residue was dissolved in methanol and the solution filtered. This filtrate was concentrated under reduced pressure and the residue redissolved in ethanol. The solution was concentrated to about 500 mL and product allowed to crystallize. The crystals were filtered to give 48.9 gm (95%) of the title compound as its dihydrochloride salt, ethanol solvate.
Quantity
38.2 g
Type
reactant
Reaction Step One
Quantity
1.9 L
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[C:7]2C1CCN(C)CC=1)([O-:3])=[O:2].[H][H]>C(O)C.Cl.[Pd]>[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[CH:7]2)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
38.2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(=CNC2=CC1)C=1CCN(CC1)C
Name
Quantity
1.9 L
Type
solvent
Smiles
C(C)O
Name
Quantity
30 mL
Type
solvent
Smiles
Cl
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
60
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ambient for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol
FILTRATION
Type
FILTRATION
Details
the solution filtered
CONCENTRATION
Type
CONCENTRATION
Details
This filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue redissolved in ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to about 500 mL and product
CUSTOM
Type
CUSTOM
Details
to crystallize
FILTRATION
Type
FILTRATION
Details
The crystals were filtered

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C=CNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 48.9 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 208%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.